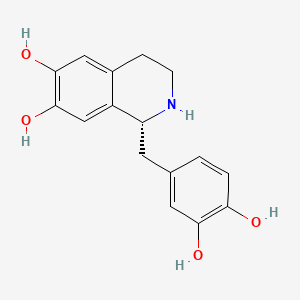

(R)-Norlaudanosoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-norlaudanosoline is a norlaudanosoline. It is an enantiomer of a (S)-norlaudanosoline.

Wissenschaftliche Forschungsanwendungen

Introduction to (R)-Norlaudanosoline

This compound is a benzylisoquinoline alkaloid that plays a significant role in the biosynthesis of various plant alkaloids. Its applications span across multiple scientific fields, including pharmacology, synthetic biology, and metabolic engineering. This article explores the diverse applications of this compound, emphasizing its potential in drug development and metabolic pathways.

Biosynthesis of Alkaloids

This compound serves as a crucial intermediate in the biosynthetic pathways of several important alkaloids, such as reticuline and dihydrosanguinarine. Research has demonstrated that the accumulation of reticuline increases with higher concentrations of this compound in cell-feeding assays. For instance, in engineered yeast strains, the conversion rates of this compound to reticuline reached approximately 10% under optimal conditions, indicating its efficacy as a substrate for biosynthetic pathways .

Table 1: Conversion Rates of this compound in Engineered Strains

| Strain Type | Conversion Rate to Reticuline (%) | Notes |

|---|---|---|

| Yeast Strain A | 10 | Optimal substrate concentration |

| Yeast Strain B | 5-7 | Limited by enzyme expression levels |

| Yeast Strain C | 3 | Substrate transport issues |

Synthetic Biology and Metabolic Engineering

The engineering of microbial systems for the production of plant alkaloids has gained traction due to advances in synthetic biology. This compound is utilized as a substrate for creating complex biosynthetic pathways within microorganisms such as Saccharomyces cerevisiae. Studies have shown that integrating multiple enzyme variants can significantly enhance the production yields of desired alkaloids .

Case Study: Dihydrosanguinarine Production

In a study involving the reconstitution of the dihydrosanguinarine pathway in yeast, this compound was fed to engineered strains, resulting in trace levels of dihydrosanguinarine production. The conversion efficiency was improved by optimizing enzyme expression levels and substrate availability .

Pharmacological Applications

The pharmacological potential of this compound is being explored due to its structural similarity to other bioactive compounds. Its derivatives have been investigated for various therapeutic effects, including anti-inflammatory and analgesic properties. The ability to synthesize these compounds through microbial fermentation processes opens new avenues for drug development .

Table 2: Potential Pharmacological Applications of this compound Derivatives

| Compound Type | Potential Application | Research Status |

|---|---|---|

| Dihydrosanguinarine | Anti-inflammatory | Preclinical studies ongoing |

| Reticuline | Analgesic | Early-stage research |

| Other derivatives | Various therapeutic effects | Investigational phase |

Eigenschaften

Molekularformel |

C16H17NO4 |

|---|---|

Molekulargewicht |

287.31 g/mol |

IUPAC-Name |

(1R)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

InChI |

InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2/t12-/m1/s1 |

InChI-Schlüssel |

ABXZOXDTHTTZJW-GFCCVEGCSA-N |

SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |

Isomerische SMILES |

C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |

Kanonische SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.